molecular formula C15H17N3 B12872514 2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12872514
M. Wt: 239.32 g/mol
InChI Key: WSIMBOVXWHUCCD-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, dimethylphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form an intermediate, which is then cyclized to yield the desired pyrrole derivative . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitrile groups to primary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3,4-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: shares similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-amino-1-(3,4-dimethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3/c1-9-5-6-13(7-10(9)2)18-12(4)11(3)14(8-16)15(18)17/h5-7H,17H2,1-4H3

InChI Key

WSIMBOVXWHUCCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)C

Origin of Product

United States

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